molecular formula C28H23N3O3S B2866803 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922596-78-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2866803
CAS No.: 922596-78-9
M. Wt: 481.57
InChI Key: WTQRTUMUBAUOQG-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide are not fully understood yet. It has been synthesized as part of a series of novel compounds designed for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Cellular Effects

In terms of cellular effects, some compounds similar to this compound have shown potent activity against certain cell lines . For instance, one compound exhibited potent activity against the MDA-MB-231 cell line, with IC 50 values of 1.4 µM .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. Structure-activity relationships (SARs) suggested that compounds with certain substituents displayed better cytotoxic activities .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-ethoxybenzothiazole, which is then coupled with 4-phenoxybenzoic acid under specific conditions to form the intermediate product. This intermediate is further reacted with pyridin-3-ylmethyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy group enhances its solubility, while the phenoxy and pyridinylmethyl groups contribute to its binding affinity and specificity towards certain molecular targets .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-2-33-24-14-15-25-26(17-24)35-28(30-25)31(19-20-7-6-16-29-18-20)27(32)21-10-12-23(13-11-21)34-22-8-4-3-5-9-22/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQRTUMUBAUOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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